7-(Furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This class of compounds is structurally analogous to purines, with the nitrogen at position 7 replaced by a carbon atom (7-deazapurines) []. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. Specifically, 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown potential as a building block for developing novel therapeutic agents.
The synthesis of 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several steps:
Technical parameters such as reaction temperature and time are critical for optimizing yield and purity .
The molecular structure of 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine features a fused bicyclic system comprising a pyrrole and pyrimidine ring. Key structural details include:
Molecular modeling studies can provide insights into the electronic distribution and steric factors affecting its biological activity.
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for structure-activity relationship studies .
The mechanism of action for compounds like 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine varies based on their specific targets:
Understanding these mechanisms is crucial for developing targeted therapies.
Key physical and chemical properties of 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:
These properties affect its bioavailability and therapeutic efficacy.
The applications of 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine span several fields:
The foundation of this compound is the pyrrolo[2,3-d]pyrimidine scaffold, a nitrogen-rich bicyclic heterocycle that serves as a privileged structure in medicinal chemistry. This system consists of a six-membered pyrimidine ring fused with a five-membered pyrrole ring at the [2,3-d] bond positions. The pyrimidine ring features nitrogen atoms at positions 1 and 3 (pyrimidine numbering), while the pyrrole ring contributes a bridgehead nitrogen at position 7 (pyrrolopyrimidine numbering). The aromatic character arises from 10 π-electrons delocalized across both rings (6 from pyrimidine and 4 from pyrrole), conferring planarity and enabling π-stacking interactions in biological targets [4] [6].
The core exhibits tautomeric flexibility at the N-7 position, where the hydrogen can migrate between the pyrrole nitrogen and the pyrimidine C-4 position. In this compound, substitution at N-7 locks the tautomerism, designating the 7H-tautomer. The bicyclic system provides multiple sites for electrophilic and nucleophilic substitution, with C-4 being particularly electron-deficient due to adjacent nitrogen atoms, facilitating nucleophilic displacement reactions [6] [8].
Table 1: Fundamental Properties of the Pyrrolo[2,3-d]pyrimidine Core
| Property | Value/Description |
|---|---|
| Ring System | Bicyclic heteroaromatic |
| Fusion Positions | Pyrimidine C2-C3 fused to Pyrrole C4-C5 |
| Total π-Electrons | 10 |
| Tautomeric Forms | 7H, 9H (7H stabilized by N-substitution) |
| Electron Density Profile | Electron-deficient pyrimidine ring |
Precise substituent placement defines this molecule's spatial and electronic characteristics:
N-7 Substitution: The furan-2-ylmethyl (furfuryl) group attaches via a methylene linker (–CH₂–) to the pyrrole nitrogen. The furan ring, a five-membered heterocycle with oxygen at position 1, contributes aromatic character and moderate polarity. Its electron-rich nature enhances π-stacking potential, while the methylene spacer allows conformational flexibility, enabling optimal binding pocket penetration. Rotational freedom around the N–CH₂ bond (torsion angle ~110–120°) facilitates diverse biological interactions [4] [10].
C-5/C-6 Methyl Groups: Two methyl substituents (–CH₃) occupy adjacent positions on the pyrrole ring. These hydrophobic groups induce steric crowding, forcing the pyrrolopyrimidine core into a near-perpendicular orientation relative to the furan ring in crystal structures. The methyls exhibit +I effects, slightly increasing electron density at C-5/C-6 and reducing electrophilicity at C-4. This steric bulk also hinders nucleophilic attack at C-4 and influences crystal packing efficiency [4] [5].
C-4 Amine Group: The exocyclic –NH₂ at C-4 acts as both hydrogen bond donor (HBD) and acceptor (HBA). Its position adjacent to pyrimidine N-3 creates a pseudo-2-aminopyrimidine motif, a known pharmacophore for kinase inhibition. This group participates in strong bidentate hydrogen bonds with biological targets, as confirmed in crystallographic studies [4] [6].
The systematic IUPAC name 7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine follows hierarchical heterocyclic naming rules:
Alternative naming includes 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, where parentheses clarify the furfuryl group. CAS Registry Number 103026-12-6 unambiguously identifies this compound [2] [5].
Structurally related analogs highlight the impact of modifications:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: